molecular formula C7H16N2O B138673 1-(2-Aminoethyl)piperidin-4-ol CAS No. 129999-60-6

1-(2-Aminoethyl)piperidin-4-ol

Cat. No. B138673
CAS RN: 129999-60-6
M. Wt: 144.21 g/mol
InChI Key: TVPOQFOCXVSORW-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-4-ol, commonly known as 1-AEP, is a synthetic compound that has been studied for its potential biomedical applications. 1-AEP is an amine-containing compound that is synthesized from piperidine and ethylamine. It is a white crystalline solid with a molecular weight of 141.21 g/mol and a melting point of 55-56°C. 1-AEP has been used in a variety of scientific research applications, including its ability to act as a pro-drug for the delivery of drugs, a receptor agonist, and a potential therapeutic agent.

Scientific Research Applications

Fluorescence Probe Development

1-(2-Aminoethyl)piperidin-4-ol derivatives have been utilized in the development of fluorescent probes. For example, a study by Wang, Ni, and Shao (2016) presented a reversible fluorescent probe based on 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol. This probe displayed sensitive and selective fluorescent responses and was successfully applied to monitor redox cycles in living cells under physiological conditions (Wang, Ni, & Shao, 2016).

Medicinal Chemistry and Crystal Structure Analysis

In medicinal chemistry, aminoalkanol derivatives, including this compound, are explored for their potential as anticonvulsant drugs. Żesławska et al. (2020) studied the influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions in crystals of related compounds (Żesławska et al., 2020).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the synthesis of pharmaceutical intermediates. Scheunemann et al. (2011) investigated nucleophilic ring-opening reactions of epoxypiperidines with amines, leading to the synthesis of 3-amino-piperidin-4-ols, significant in pharmaceutical manufacturing (Scheunemann, Hennig, Funke, & Steinbach, 2011).

Green Chemistry in Drug Synthesis

Panchabhai et al. (2021) discussed an environmentally friendly synthesis method for 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate in Fenspiride HCl synthesis. This approach emphasizes the green chemistry aspect, making the process safer and more cost-effective (Panchabhai, Kaliaperumal, Mannathusamy, & Chinnadurai, 2021).

Molecular Spectroscopy and Docking Studies

Janani et al. (2020) conducted molecular spectroscopy and docking studies on derivatives of this compound to investigate their structural and electronic properties, and potential as anticancer agents (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).

Antimicrobial Studies

Dyusebaeva, Elibaeva, and Kalugin (2017) examined the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, showing that certain derivatives displayed a broad spectrum of antimicrobial activity, indicating potential for further research in this area (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Enzyme Inhibition and Pharmaceutical Potential

Senten et al. (2004) developed gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine as potent and selective inhibitors of dipeptidyl peptidase II, demonstrating the compound's potential in pharmaceutical applications (Senten, Van der Veken, De Meester, Lambeir, Scharpe, Haemers, & Augustyns, 2004).

Safety and Hazards

The safety information available indicates that “1-(2-Aminoethyl)piperidin-4-ol” may cause eye damage, skin irritation, and may be harmful if inhaled . It is classified as a combustible solid .

Future Directions

Piperidines, including “1-(2-Aminoethyl)piperidin-4-ol”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(2-aminoethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPOQFOCXVSORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373361
Record name 1-(2-aminoethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129999-60-6
Record name 1-(2-aminoethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The method follows that of S6 using 4-hydroxy-piperidin-1-yl-acetonitrile (18.97 g, 0.136 mol), LiAlH4 (15.48 g, 0.408 mol) and dry THF (150 mL). The title compound (8.56 g, 44%) was afforded as a straw-coloured oil after kugelrohr distillation (178° C., 0.05 mbar). δH(250 MHz; CDCl3); 1.55 (m, 2H, 1×CHCH2CH2 and 1×CH2CH2CH), 1.85 (m, 2H, 1×CHCH2CH2 and 1×CH2CH2CH), 2-2.25 (m, 5H, NCH2CH2, NCH2CH2 and OH), 2.38 (t, 2H, H2NCH2CH2N), 2.72 (t, 4H, H2NCH2CH2N, NH2) and 3.65 (m, 1H, CH2CHOH); δC(62.9 MHz; CDCl3); 34.56, 38.98, 51.35, 60.84 and 67.64; FAB MS, m/z(M+H)+ 145; IR υmax/cm−1; 3375 (broad), 1600, 1460, 1370, 1290 and 1070.
Quantity
18.97 g
Type
reactant
Reaction Step One
Quantity
15.48 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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